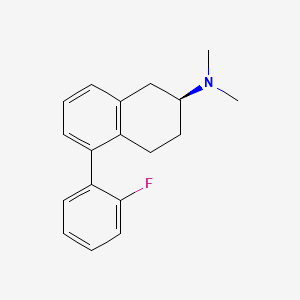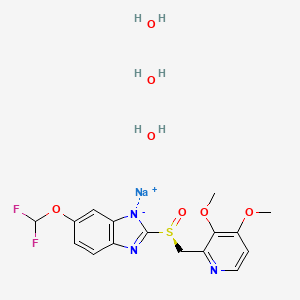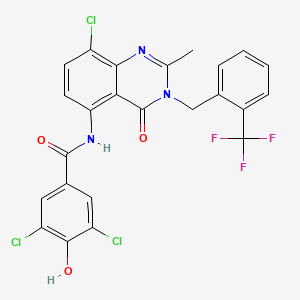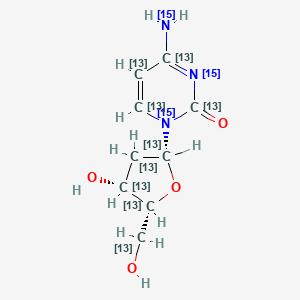
2'-Deoxycytidine-13C9,15N3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxycytidine-13C9,15N3 is a stable isotope-labeled compound of 2’-deoxycytidine, a deoxyribonucleoside. This compound is labeled with carbon-13 and nitrogen-15 isotopes, making it useful for various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxycytidine-13C9,15N3 typically involves the incorporation of carbon-13 and nitrogen-15 isotopes into the 2’-deoxycytidine molecule. One method involves the use of N-deoxyribosyltransferase, an enzyme that facilitates the transfer of a deoxyribose moiety to cytosine, resulting in the formation of 2’-deoxycytidine . The reaction conditions often include the use of a colon bacillus strain that has been genetically modified to overexpress N-deoxyribosyltransferase while suppressing cytosine deaminase and cytidine deaminase activities .
Industrial Production Methods
Industrial production of 2’-Deoxycytidine-13C9,15N3 can be achieved through bioconversion processes. These processes utilize genetically engineered microorganisms to produce the compound efficiently and with high purity. The use of stable isotope-labeled precursors ensures the incorporation of carbon-13 and nitrogen-15 into the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2’-Deoxycytidine-13C9,15N3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2’-deoxyuridine.
Reduction: Reduction reactions can convert it back to its nucleoside form.
Substitution: Substitution reactions can occur at the amino group or the hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include 2’-deoxyuridine (from oxidation), 2’-deoxycytidine (from reduction), and various substituted derivatives depending on the nucleophile used in substitution reactions .
Wissenschaftliche Forschungsanwendungen
2’-Deoxycytidine-13C9,15N3 has a wide range of scientific research applications:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in studies of DNA synthesis and repair, as well as in the investigation of cellular metabolism.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of nucleoside analogs in the body.
Industry: Applied in the development of antiviral and anticancer drugs, as well as in the production of stable isotope-labeled compounds for research and diagnostic purposes
Wirkmechanismus
2’-Deoxycytidine-13C9,15N3 exerts its effects primarily through its incorporation into DNA. As a deoxyribonucleoside, it can be phosphorylated to form 2’-deoxycytidine triphosphate, which is then incorporated into DNA during replication. This incorporation can inhibit the activity of DNA polymerases and other enzymes involved in DNA synthesis and repair . The molecular targets include thymidine kinase and deoxycytidine kinase, which are key enzymes in the nucleotide salvage pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Deoxycytidine: The unlabeled form of the compound, commonly used in DNA synthesis studies.
2’-Deoxyuridine: An analog that differs by having a uracil base instead of cytosine.
2’-Deoxyadenosine: Another deoxyribonucleoside with an adenine base.
Uniqueness
2’-Deoxycytidine-13C9,15N3 is unique due to its stable isotope labeling, which allows for precise tracking and quantification in various research applications. This labeling provides a significant advantage in studies requiring detailed analysis of metabolic pathways and molecular interactions .
Eigenschaften
Molekularformel |
C9H13N3O4 |
|---|---|
Molekulargewicht |
239.13 g/mol |
IUPAC-Name |
4-(15N)azanyl-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl](2,4,5,6-13C4,1,3-15N2)pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6-,8-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 |
InChI-Schlüssel |
CKTSBUTUHBMZGZ-QVZWTWABSA-N |
Isomerische SMILES |
[13CH2]1[13C@H]([13C@H](O[13C@H]1[15N]2[13CH]=[13CH][13C](=[15N][13C]2=O)[15NH2])[13CH2]O)O |
Kanonische SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



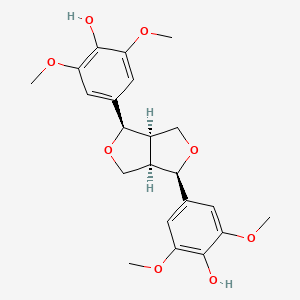
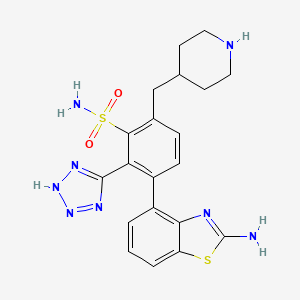
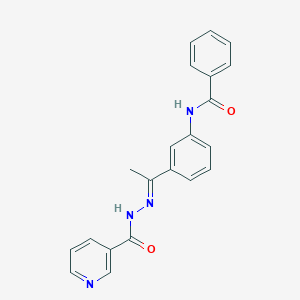
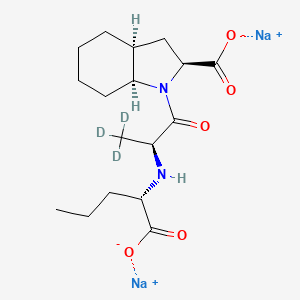
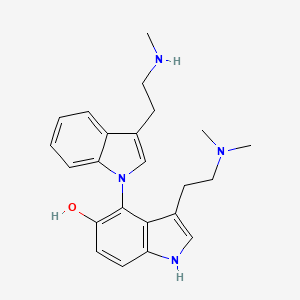
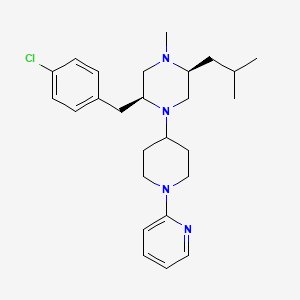
![2-[4-chloro-12-(2-hydroxypropan-2-yl)-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl]-N-[(3R)-1-methylpiperidin-3-yl]acetamide](/img/structure/B12376434.png)
